molecular formula C19H18N2O3S B10957517 (2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No.: B10957517
M. Wt: 354.4 g/mol
InChI Key: ROZVFRQGCBGNSX-RMKNXTFCSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6-methyl-2-aminobenzothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted enamides with various functional groups.

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide stands out due to its unique combination of a benzothiazole ring and a dimethoxyphenyl group

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C19H18N2O3S/c1-12-4-7-14-17(10-12)25-19(20-14)21-18(22)9-6-13-5-8-15(23-2)16(11-13)24-3/h4-11H,1-3H3,(H,20,21,22)/b9-6+

InChI Key

ROZVFRQGCBGNSX-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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